Methotrexate-d3
Übersicht
Beschreibung
Methotrexate-d3 is a deuterated form of methotrexate, a chemotherapy agent and immune-system suppressant. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of methotrexate. The deuterium atoms in this compound replace hydrogen atoms, which allows for more precise tracking in biological systems using mass spectrometry.
Wirkmechanismus
Target of Action
Methotrexate-d3, also known as Methotrexate, is a folate derivative that primarily targets several enzymes responsible for nucleotide synthesis . The primary targets include dihydrofolate reductase (DHFR), an enzyme that participates in the tetrahydrofolate synthesis . This enzyme plays a crucial role in DNA and RNA synthesis, and thus, in cell proliferation .
Mode of Action
This compound acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation . It competitively inhibits DHFR, preventing the conversion of folic acid to tetrahydrofolate and inhibiting DNA synthesis . This compound is also known to induce adenosine release, which mediates many of its anti-inflammatory effects, including the reduction of proinflammatory cytokines .
Biochemical Pathways
The inhibition of DHFR by this compound leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation, especially in cells like T-lymphocytes . This results in an anti-inflammatory effect. Additionally, this compound has been identified as an inhibitor of the JAK/STAT pathway activity, which is central to both the inflammatory and immune systems .
Pharmacokinetics
This compound exhibits a long duration of action and is generally given to patients once weekly . It has a narrow therapeutic index . Renal function is an independent indicator of Methotrexate clearance . Other factors such as body weight, age, gene polymorphisms (SLCO1B1, ABCC2, ABCB1, ABCG2, and MTHFR), and co-medications can influence Methotrexate clearance . The majority of Methotrexate is excreted through urine .
Result of Action
The result of this compound’s action is the suppression of inflammation and prevention of cell division . This makes it effective in treating inflammation caused by arthritis or controlling cell division in neoplastic diseases such as breast cancer and non-Hodgkin’s lymphoma . It is also used in the treatment of cancer, autoimmune diseases, ectopic pregnancy, and for the induction of medical abortions .
Action Environment
Various environmental factors can affect the action of this compound. For instance, the rate and degree of Methotrexate absorption varied greatly between individuals . Additionally, the effects of this compound are influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels .
Biochemische Analyse
Biochemical Properties
Methotrexate-d3 plays a crucial role in inhibiting the enzyme dihydrofolate reductase. This inhibition leads to a decrease in the production of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. This compound also interacts with other enzymes such as thymidylate synthase and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase. These interactions result in the inhibition of DNA synthesis and cell proliferation. Additionally, this compound can bind to proteins such as albumin, which affects its distribution and bioavailability in the body .
Cellular Effects
This compound has significant effects on various types of cells, particularly rapidly dividing cells such as cancer cells and immune cells. It inhibits cell proliferation by blocking DNA synthesis, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, including the adenosine pathway, which can result in anti-inflammatory effects. Furthermore, this compound influences gene expression by altering the levels of folate-dependent enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate cycle, leading to a reduction in the synthesis of purines and thymidylate, which are necessary for DNA replication and repair. This compound also inhibits thymidylate synthase and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase, further contributing to its antiproliferative effects. Additionally, this compound can induce the release of adenosine, which has anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of DNA synthesis and prolonged cell cycle arrest. In vitro and in vivo studies have shown that this compound can have lasting effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit cell proliferation and reduce inflammation without causing significant toxicity. At high doses, this compound can lead to adverse effects such as myelosuppression, hepatotoxicity, and nephrotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point results in a disproportionate increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the folate cycle. It inhibits dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels. This inhibition affects the synthesis of purines and thymidylate, which are essential for DNA replication and repair. This compound also interacts with enzymes such as thymidylate synthase and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase, further disrupting nucleotide synthesis. Additionally, this compound can affect the adenosine pathway, leading to increased levels of adenosine and its anti-inflammatory effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the reduced folate carrier and the proton-coupled folate transporter. Once inside the cell, this compound can be polyglutamated, which enhances its retention and activity. This compound can also bind to proteins such as albumin, affecting its distribution and bioavailability. The compound is distributed to various tissues, including the liver, kidneys, and bone marrow .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. The polyglutamated form of this compound is retained within the cell, allowing it to exert its effects on DNA synthesis and repair. This compound can also be localized in the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methotrexate-d3 is synthesized by incorporating deuterium into the methotrexate molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated methanol (CD3OD) can be used in the presence of a base to replace hydrogen atoms with deuterium atoms in the methotrexate molecule. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents in large reactors, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methotrexate-d3 undergoes similar chemical reactions as methotrexate, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the metabolism and degradation pathways of the compound.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the this compound molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce this compound sulfoxide, while reduction can yield this compound alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methotrexate-d3 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of methotrexate. Its applications include:
Chemistry: Used as a tracer in mass spectrometry to study the chemical properties and reactions of methotrexate.
Biology: Helps in understanding the cellular uptake, distribution, and elimination of methotrexate in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of methotrexate in patients.
Industry: Employed in the development of new formulations and delivery systems for methotrexate to improve its therapeutic efficacy and reduce side effects.
Vergleich Mit ähnlichen Verbindungen
Methotrexate-d3 is compared with other deuterated and non-deuterated analogs of methotrexate. Similar compounds include:
Methotrexate: The non-deuterated form, widely used in chemotherapy and autoimmune disease treatment.
7-Hydroxymethotrexate: A major metabolite of methotrexate, which is less active but still contributes to the overall pharmacological effects.
Methotrexate Polyglutamates: These are formed intracellularly and have prolonged activity compared to the parent compound.
This compound is unique due to the presence of deuterium atoms, which allows for more precise tracking and analysis in research studies. This makes it a valuable tool for understanding the pharmacokinetics and metabolism of methotrexate .
Biologische Aktivität
Methotrexate (MTX) is a well-established antimetabolite and immunosuppressive agent widely used in the treatment of various malignancies, autoimmune diseases, and inflammatory conditions. Methotrexate-d3, a deuterated form of methotrexate, has garnered attention for its potential to enhance pharmacokinetic properties and reduce toxicity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Methotrexate exerts its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. By inhibiting DHFR, MTX disrupts the synthesis of nucleotides necessary for DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cells, such as those found in tumors and immune responses.
Key Mechanisms:
- Inhibition of DHFR : Reduces tetrahydrofolate levels, impairing nucleotide synthesis.
- Induction of Apoptosis : Increases the rate of apoptosis in T cells, contributing to its immunosuppressive effects.
- Alteration of Cytokine Production : Influences the production of various cytokines and adhesion molecules, modulating immune responses.
Pharmacological Properties
This compound's deuterated structure may enhance its pharmacokinetic profile by improving solubility and stability. This modification could potentially lead to increased bioavailability and reduced side effects compared to standard methotrexate.
Therapeutic Applications
This compound is being explored for various therapeutic applications, including:
- Cancer Treatment : Effective against leukemias, lymphomas, and solid tumors.
- Autoimmune Diseases : Commonly used in rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD).
- Combination Therapies : Often combined with agents like vitamin D3 to enhance efficacy while mitigating adverse effects.
Research Findings
Recent studies have focused on the biological activity of this compound in various contexts. Below are some significant findings:
Case Studies and Experimental Data
-
Vitamin D3 Synergy :
- A study investigated the effects of vitamin D3 on methotrexate-induced jejunum damage in rats. It was found that vitamin D3 administration alongside methotrexate resulted in significant histopathological changes in the jejunum, indicating a complex interaction between these compounds .
- The study demonstrated that vitamin D3 could enhance the absorption and efficacy of methotrexate by increasing the expression of transporters involved in folate uptake .
- Clinical Insights :
Data Table: Summary of Key Studies on this compound
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-FUPFOCIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962981 | |
Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432545-63-6 | |
Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 432545-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of Methotrexate-d3 in pharmaceutical analysis?
A1: this compound is a deuterated form of Methotrexate, serving as an ideal internal standard in mass spectrometry-based analytical methods [, ]. Its use is crucial for accurate and precise quantification of Methotrexate in biological samples like plasma.
Q2: How does the use of this compound improve the accuracy of Methotrexate quantification compared to other methods like FPIA?
A2: While Fluorescence Polarization Immunoassays (FPIA) are commonly employed for Methotrexate measurements, they can be susceptible to interferences from structurally similar compounds, leading to reduced specificity []. In contrast, using this compound in mass spectrometry methods like LC-MS/MS or MALDI-MS/MS allows for distinct differentiation of Methotrexate from its metabolites and other interfering substances based on mass differences [, ]. This targeted approach significantly enhances both the specificity and sensitivity of Methotrexate quantification, ensuring more reliable results in clinical and pharmacokinetic studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.